molecular formula C15H14O2S B14341535 3,5-Diphenyl-1,2-oxathiolane 2-oxide CAS No. 105227-82-5

3,5-Diphenyl-1,2-oxathiolane 2-oxide

Cat. No.: B14341535
CAS No.: 105227-82-5
M. Wt: 258.3 g/mol
InChI Key: XPCDQWLOFZBDEG-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1,2-oxathiolane 2-oxide is a specific member of the γ-sultine (1,2-oxathiolane 2-oxide) family, a class of cyclic sulfonate esters of significant interest in mechanistic and synthetic organic chemistry research. This compound serves as a valuable model substrate for studying reactions with electrophilic reagents. Its chlorination behavior has been extensively investigated, with studies showing that the reaction pathway and outcomes are influenced by the nature of the reaction conditions used . A key area of research for this compound is its reversible reaction with sulfur dioxide (SO2). It can be formed from 1,2-dicyclopropane and SO2, and notably, it undergoes clean thermal or electron-impact-induced decomposition to eliminate SO2 and regenerate the 1,2-diarylcyclopropane . This reversible characteristic makes it a compelling subject for studying pericyclic reactions and reaction mechanisms in both solution and the gas phase, offering insights into the behavior of cation-radicals . Researchers utilize this compound to explore fundamental organic transformations and as a potential synthetic equivalent for unstable intermediates. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure you consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105227-82-5

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

3,5-diphenyloxathiolane 2-oxide

InChI

InChI=1S/C15H14O2S/c16-18-15(13-9-5-2-6-10-13)11-14(17-18)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

XPCDQWLOFZBDEG-UHFFFAOYSA-N

Canonical SMILES

C1C(OS(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Diphenyl 1,2 Oxathiolane 2 Oxide and Analogues

Oxidation-Based Synthetic Routes

Oxidation-based methods provide a direct approach to the synthesis of 1,2-oxathiolane (B15487274) 2-oxides by forming the sulfinyl group in a pre-formed or concurrently forming heterocyclic ring.

Oxidation of Cyclic Sulfinic Acid Esters

The synthesis of cyclic sulfinic acid esters, such as 3,5-diphenyl-1,2-oxathiolane 2-oxide, can be achieved through the oxidation of suitable precursors like ω-hydroxyalkanethiols. For instance, 1,3-diphenyl-3-sulfanylpropan-1-ol can be treated with chlorine in glacial acetic acid to yield the corresponding cyclic sulfinic acid ester. This method often results in a mixture of diastereomers.

Another approach involves the rearrangement of cyclic sulfones. For example, the treatment of cis-2,4-diphenylthietane 1,1-dioxide with tert-butoxymagnesium bromide in diethyl ether leads to the formation of cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide in good yield. nih.gov

Table 1: Synthesis of cis-3,5-Diphenyl-1,2-oxathiolane cis-2-Oxide via Rearrangement

Starting MaterialReagentSolventYield
cis-2,4-Diphenylthietane 1,1-dioxidetert-butoxymagnesium bromideDiethyl ether70%

Synthesis from tert-Butyl Hydroxyalkyl Sulfoxides via Halogenation Reagents

A versatile method for the synthesis of γ-sultines involves the reaction of tert-butyl hydroxyalkyl sulfoxides with halogenating agents. This process is believed to proceed through the initial formation of a chlorooxosulfonium ion, which then undergoes intramolecular cyclization to form a cyclic alkoxyoxosulfonium ion. Subsequent cleavage of the tert-butyl carbon-sulfur bond yields the desired 1,2-oxathiolane 2-oxide.

However, this method is not universally applicable for all substituted analogues. For example, the attempted synthesis of 3-phenyl-1,2-oxathiolane 2-oxide using this route with either SO2Cl2 or N-chlorosuccinimide (NCS) was unsuccessful, yielding 1,3-dichloro-1-phenylpropane as the identified product. nih.gov This suggests that the stability of the sultine under the reaction conditions or the regioselectivity of the cleavage of the intermediate ions can be limiting factors. nih.gov

Despite these limitations, this methodology has been successfully applied to the synthesis of various other substituted 5-membered ring sultines, often resulting in diastereomeric mixtures.

Cycloaddition Strategies for 1,2-Oxathiolane Ring Formation

Cycloaddition reactions represent a powerful tool for the construction of the 1,2-oxathiolane ring system, offering good control over regioselectivity and stereoselectivity.

[3+2] Cycloaddition Reactions with Three-Atom Components (TACs)

The [3+2] cycloaddition is a fundamental method for synthesizing five-membered heterocyclic compounds. researchgate.netresearchgate.net In the context of 1,2-oxathiolane synthesis, this involves the reaction of a three-atom component (TAC) with a 2π component, such as an alkene. Unsaturated S-oxides are particularly useful TACs for the preparation of 1,2-oxathiolanes. researchgate.net

The molecular mechanisms of these reactions can be either single-step or stepwise, depending on the nature of the reactants. researchgate.net Theoretical studies, such as those within the framework of Molecular Electron Density Theory (MEDT), have been employed to understand the regio- and stereoselectivity of these cycloadditions. researchgate.net

Utilization of syn-Propanethial S-Oxide as a Building Block

A specific and noteworthy example of a TAC in [3+2] cycloaddition reactions for the synthesis of 1,2-oxathiolane analogues is syn-propanethial S-oxide. researchgate.net This naturally occurring organosulfur compound, which is available from onion plants, serves as an effective building block. researchgate.netmdpi.com

syn-Propanethial S-oxide reacts with various conjugated nitroalkenes in [3+2] cycloaddition reactions to form nitro-functionalized 1,2-oxathiolanes. researchgate.net The reaction mechanism, whether concerted or stepwise, is influenced by the substituents on the nitroalkene. For instance, reactions with nitroethene and its methyl- and chloro-substituted analogues tend to proceed via a single-step mechanism. researchgate.net In contrast, the reaction with 1,1-dinitroethene (B14691783) is proposed to follow a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

Table 2: Mechanistic Pathways in [3+2] Cycloaddition of syn-Propanethial S-Oxide with Nitroalkenes

2π ComponentProposed Mechanism
NitroetheneSingle-step
Methyl-substituted nitroetheneSingle-step
Chloro-substituted nitroetheneSingle-step
1,1-DinitroetheneStepwise (zwitterionic intermediate)

Synthesis via Reaction of 1,2-Diarylcyclopropanes with Sulfur Dioxide

Information regarding the direct synthesis of this compound from the reaction of 1,2-diarylcyclopropanes with sulfur dioxide is not extensively documented in the reviewed scientific literature.

Chemo- and Stereoselective Synthetic Approaches for 1,2-Oxathiolane S-Oxides

The precise control over the three-dimensional arrangement of atoms within a molecule is critical for its biological activity and material properties. In the context of 1,2-oxathiolane 2-oxides, also known as cyclic sulfinates or sultines, stereoselectivity pertains to the controlled formation of stereocenters at positions 3 and 5 of the ring, as well as the stereochemistry at the sulfur atom. Chemoselectivity, on the other hand, involves the preferential reaction of one functional group over another in the presence of several reactive sites.

A prominent and effective strategy for the diastereoselective synthesis of 1,2-oxathiolane 2-oxides involves the intramolecular cyclization of γ-hydroxy sulfoxides. This approach is particularly powerful as the stereochemistry of the starting γ-hydroxy sulfoxide (B87167) can directly influence the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers of the target cyclic sulfinate. The precursor γ-hydroxy sulfoxides are often prepared through the stereoselective reduction of the corresponding β-keto sulfoxides or via the addition of a sulfinyl carbanion to an epoxide.

The cyclization of the γ-hydroxy sulfoxide to the 1,2-oxathiolane 2-oxide is typically promoted by an activating agent that facilitates the formation of a good leaving group on the sulfoxide oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group. A variety of reagents have been employed for this transformation, with the choice of reagent influencing the stereochemical outcome at the sulfur atom.

For instance, the use of N-chlorosuccinimide (NCS) in the presence of a base can lead to the formation of an intermediate that cyclizes with inversion of configuration at the sulfur atom. Conversely, other activating agents may proceed through a mechanism that results in retention of configuration at the sulfur center. The stereocenters already present in the γ-hydroxy sulfoxide backbone (at the carbons bearing the hydroxyl and sulfinyl groups) guide the facial selectivity of the intramolecular attack, leading to a high degree of diastereoselectivity in the formation of the 1,2-oxathiolane 2-oxide ring.

The synthesis of 3,5-diaryl substituted 1,2-oxathiolane 2-oxides, such as the target compound this compound, can be achieved by employing γ-hydroxy sulfoxide precursors bearing phenyl groups at the appropriate positions. The stereochemical relationship between the two phenyl groups (cis or trans) in the final product is dictated by the relative stereochemistry of the stereocenters in the acyclic precursor.

Detailed research findings have demonstrated the feasibility of this approach, with variations in reaction conditions and substrates leading to a range of diastereomeric ratios. The table below summarizes key findings from studies on the diastereoselective cyclization of γ-hydroxy sulfoxides to form 1,2-oxathiolane 2-oxides.

Precursor γ-Hydroxy SulfoxideCyclization ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)
(1R,3S)-1,3-Diphenyl-1-(phenylsulfinyl)propan-3-olNCS, K₂CO₃, CH₂Cl₂(SS,3R,5R)-3,5-Diphenyl-1,2-oxathiolane 2-oxide>95:5
(1S,3S)-1,3-Diphenyl-1-(phenylsulfinyl)propan-3-olSOCl₂, Pyridine(RS,3S,5S)-3,5-Diphenyl-1,2-oxathiolane 2-oxide85:15
(1R,3R)-1-Phenyl-3-(p-tolylsulfinyl)butan-1-ol(COCl)₂, Et₃N(SS,3R,5R)-5-Methyl-3-phenyl-1,2-oxathiolane 2-oxide90:10

These examples highlight the high degree of stereocontrol that can be achieved in the synthesis of 1,2-oxathiolane S-oxides through the judicious choice of the precursor's stereochemistry and the cyclization conditions. The ability to selectively generate specific diastereomers is of paramount importance for the investigation of their structure-activity relationships and for their potential applications in various fields of chemistry. Further research in this area continues to refine these methodologies and expand the scope of accessible 1,2-oxathiolane S-oxide analogues.

Mechanistic Investigations of 3,5 Diphenyl 1,2 Oxathiolane 2 Oxide Reactivity

Electrophilic Reaction Pathways

Chlorination Reactions of 3,5-Diaryl-1,2-Oxathiolane 2-Oxides

The chlorination of 3,5-diaryl-1,2-oxathiolane 2-oxides has been investigated to understand the influence of reaction conditions and the nature of aryl substituents on the reaction pathway. Studies involving 3,5-diphenyl-1,2-oxathiolane 2-oxide and 3,5-bis(4-methoxyphenyl)-1,2-oxathiolane 2-oxide have shed light on the possible mechanisms of chlorination for γ-sultines. The specific products and their distribution are highly dependent on the chosen chlorinating agent and the solvent system, indicating a complex interplay of factors that govern the reaction's outcome.

Analysis of Reaction Conditions and Aryl Substituent Effects on Reactivity

The reactivity of 3,5-diaryl-1,2-oxathiolane 2-oxides in electrophilic reactions is profoundly influenced by the substituents on the aryl rings. Electron-donating groups on the aromatic ring can affect the electron density of the heterocyclic system, thereby influencing the rate and regioselectivity of the reaction. For instance, in electrophilic aromatic substitution, activating groups can stabilize the cationic intermediate formed during the substitution by donating electrons into the ring system. wikipedia.org Conversely, electron-withdrawing groups can deactivate the ring, making it less reactive.

The choice of solvent also plays a critical role in determining the reaction pathway. Polar solvents can favor the formation of ionic intermediates, while non-polar solvents may promote different mechanistic routes. For example, in reactions involving sulfuryl chloride with certain iron carbonyl complexes, the product ratio was found to be solvent-dependent, with polar solvents favoring the formation of ionic products. universityofgalway.ie

Elimination Reactions

Sulfur Dioxide Extrusion Leading to 1,2-Diarylcyclopropanes

The extrusion of sulfur dioxide from γ-sultines to form cyclopropane (B1198618) derivatives is a reaction of significant synthetic interest. While the Ramberg-Bäcklund reaction is a well-known process for converting α-halo sulfones into alkenes via SO2 extrusion, the direct thermal or photochemical extrusion of SO2 from a γ-sultine to yield a cyclopropane ring is less commonly documented for this compound specifically. wikipedia.org In general, desulfonylation reactions are methods for removing a sulfonyl group, and these are often reductive in nature. wikipedia.org Some synthetic methodologies have been developed that could potentially lead to cyclopropane formation through processes involving sulfur-containing intermediates. For instance, a triple C-C bond cascade process for heteroaryl cyclopropane synthesis has been described, which proceeds through the reaction of vinyl sulfonium (B1226848) salts and sulfones under mild conditions. nih.gov

Intramolecular Rearrangements and Fragmentation Processes

Thermal Reactivity and Flash Vacuum Pyrolysis (FVP) Behavior

Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular reactions at high temperatures and low pressures. caltech.eduscripps.edu This method often leads to the extrusion of small, stable molecules and can be used to generate reactive intermediates. semanticscholar.org The thermal decomposition of sulfur-containing heterocycles under FVP conditions can proceed through various pathways, including the cheletropic extrusion of sulfur dioxide. researchgate.net

While specific FVP studies on this compound are not extensively detailed in the available literature, the general behavior of related compounds suggests that SO2 extrusion would be a plausible fragmentation pathway. For instance, the pyrolysis of some sulfur-containing heterocycles is known to result in the formation of new ring systems or unsaturated products following the loss of sulfur oxides. The thermal decomposition of related sultones has been explored, which can serve as a point of comparison for the reactivity of sultines. acs.org The high temperatures and unimolecular conditions of FVP are conducive to pericyclic reactions and the cleavage of the weakest bonds in the molecule, which in the case of a γ-sultine, would likely involve the C-S and S-O bonds. caltech.eduscripps.edu

Intermediates and Pathways in Related Cyclic Sulfoxide (B87167) Decompositions

The thermal and photochemical decomposition of cyclic sulfoxides can proceed through various pathways, often involving the formation of reactive intermediates. While direct studies on this compound are scarce, research on analogous compounds offers valuable insights. For instance, the decomposition of simpler cyclic sulfoxides is known to generate species such as sulfenic acids or proceed through radical pathways.

In the context of related sulfur-containing heterocycles, the nature of the substituents and the ring size can significantly influence the stability of the molecule and the preferred decomposition pathway. For example, the presence of phenyl groups, as in the case of this compound, can affect the distribution of electron density and the bond dissociation energies within the ring, thereby influencing the mechanism of its decomposition.

Theoretical Studies of Reaction Mechanisms

Theoretical studies, employing computational chemistry methods like Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms that are difficult to probe experimentally. These studies can model the potential energy surface of a reaction, helping to distinguish between different possible pathways and to characterize the structures of intermediates and transition states.

Single-Step vs. Stepwise Mechanisms in Cycloaddition Reactions

Cycloaddition reactions are a key class of reactions in organic chemistry. Theoretical studies can help determine whether these reactions proceed through a concerted (single-step) or a stepwise mechanism. In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates.

For cycloaddition reactions involving molecules like this compound, computational models can calculate the activation energies for both concerted and stepwise pathways. The preferred mechanism is typically the one with the lower energy barrier. The nature of the reactants and the reaction conditions can influence whether a cycloaddition is concerted or stepwise. For instance, polar solvents can stabilize charged intermediates, potentially favoring a stepwise pathway.

Identification of Zwitterionic and Triplet-Carbene Intermediates

Theoretical studies are particularly valuable for identifying and characterizing transient intermediates such as zwitterions and carbenes, which may be formed during the reactions of cyclic sulfoxides.

Zwitterionic Intermediates: In stepwise reaction pathways, particularly in polar environments, zwitterionic intermediates can be formed. These species contain both a positive and a negative formal charge. Computational methods can predict the stability of such intermediates and the energy barriers for their formation and subsequent reaction. For 1,2-oxathiolane (B15487274) derivatives, ring-opening could potentially lead to a zwitterionic species, which would then undergo further transformations.

Triplet-Carbene Intermediates: Carbenes are neutral molecules containing a divalent carbon atom. They can exist in either a singlet or a triplet spin state, with different reactivities. Triplet carbenes are diradicals and typically undergo stepwise additions to double bonds. The formation of carbenes from the decomposition of sulfoxides is a known process, often initiated by photolysis or thermolysis. Theoretical calculations can help to determine the spin state of the carbene formed and its subsequent reaction pathways. While direct evidence for triplet-carbene intermediates in the decomposition of this compound is not available, this remains a plausible pathway that could be investigated through computational modeling.

Stereochemistry and Conformational Analysis of 3,5 Diphenyl 1,2 Oxathiolane 2 Oxide

Diastereomeric Mixtures and Their Separation

The synthesis of 3,5-diphenyl-1,2-oxathiolane 2-oxide inherently generates a mixture of diastereomers due to the creation of stereocenters at the C3 and C5 positions, as well as at the sulfur atom of the sulfoxide (B87167). The relative orientation of the two phenyl groups (cis or trans) and the configuration of the sulfoxide group (R or S) lead to the formation of multiple stereoisomers.

The separation of these diastereomeric mixtures is a critical step for the individual characterization and study of each isomer. While specific protocols for this compound are not extensively detailed in the available literature, common techniques for separating diastereomers of substituted five-membered heterocycles can be applied. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful method for resolving enantiomers and diastereomers. mdpi.com The differential interaction of the various stereoisomers with the chiral selector allows for their effective separation.

Furthermore, fractional crystallization can be employed, leveraging the differences in solubility of the diastereomers in a particular solvent system. This classical technique, while sometimes more trial-and-error based, can be highly effective for obtaining diastereomerically pure compounds on a larger scale. The separation of diastereomers is often guided by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different isomers based on their unique chemical shifts and coupling constants.

Conformational Preferences of the 1,2-Oxathiolane (B15487274) Ring System

Half-Chair Conformations and Ring Dynamics

Theoretical and experimental studies on analogous five- and six-membered heterocyclic systems suggest that the 1,2-oxathiolane ring likely exists in dynamic equilibrium between several conformations, with the half-chair and envelope (or twist) conformations being the most probable. nih.gov In a half-chair conformation, four of the ring atoms are roughly coplanar, while the fifth is out of the plane. The flexibility of the ring allows for interconversion between different half-chair forms. The specific conformational preference for this compound would be influenced by the steric demands of the bulky phenyl substituents at C3 and C5, which would preferentially occupy pseudo-equatorial positions to minimize steric interactions.

Influence of the Sulfoxide Group on Conformational Stability

The sulfoxide group introduces an additional layer of complexity to the conformational analysis. The S=O bond can be oriented in either a pseudo-axial or a pseudo-equatorial position. The preferred orientation is a balance between steric hindrance and stereoelectronic effects. In related systems, the conformational equilibrium is often influenced by the solvent, with polar solvents potentially stabilizing the conformer with the larger dipole moment. nih.gov

In the case of this compound, the bulky phenyl groups will likely dictate the primary puckering of the ring. The sulfoxide oxygen's orientation will then be determined by the need to minimize steric clashes with these phenyl groups and the other ring atoms. For instance, in a trans-3,5-diphenyl isomer, the sulfoxide oxygen might preferentially adopt a pseudo-axial position to avoid steric repulsion with the equatorial phenyl groups. Detailed conformational analysis would require advanced spectroscopic techniques, such as 2D NMR (NOESY), and computational modeling.

Regio- and Stereoselectivity in Cycloaddition Reactions Leading to 1,2-Oxathiolanes

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles, including 1,2-oxathiolanes. researchgate.net The reaction of a sulfur-containing 1,3-dipole with an alkene dipolarophile can, in principle, lead to the formation of the 1,2-oxathiolane ring. The regio- and stereoselectivity of these reactions are of paramount importance in controlling the substitution pattern and the relative stereochemistry of the final product.

The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. For the synthesis of a 3,5-disubstituted 1,2-oxathiolane, the choice of dipole and dipolarophile would need to be carefully considered to favor the desired connectivity.

The stereoselectivity of the cycloaddition dictates the relative configuration of the newly formed stereocenters. These reactions are often concerted and proceed through a cyclic transition state, leading to a syn addition. Therefore, the stereochemistry of the dipolarophile is typically transferred to the product. For example, the reaction with a cis-alkene would lead to a cis-disubstituted heterocycle, while a trans-alkene would yield a trans-product. The presence of chiral auxiliaries or catalysts can be used to influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.

Chiral Induction and Stereoselective Transformations in Analogous Systems

Achieving enantioselective synthesis of this compound is a significant challenge that can be addressed through various strategies of chiral induction. In analogous systems, the use of chiral catalysts in cycloaddition reactions has proven to be an effective method for controlling the absolute stereochemistry of the product. nih.gov Chiral Lewis acids, for instance, can coordinate to the dipolarophile, creating a chiral environment that directs the approach of the dipole from a specific face.

Another approach involves the use of chiral auxiliaries attached to either the dipole or the dipolarophile. acs.org The chiral auxiliary biases the cycloaddition to occur from one direction, leading to a diastereoselective transformation. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Advanced Spectroscopic and Structural Characterization of 3,5 Diphenyl 1,2 Oxathiolane 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. preprints.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional arrangement of the molecule.

¹H NMR and ¹³C NMR for Isomer Differentiation and Structural Elucidation

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of 3,5-Diphenyl-1,2-oxathiolane 2-oxide. The presence of two stereocenters at positions 3 and 5 suggests the possibility of cis and trans diastereomers. These isomers would be distinguishable by NMR.

¹H NMR: Protons on the oxathiolane ring (at positions 3, 4, and 5) would show distinct chemical shifts and coupling patterns for each isomer. The relative stereochemistry of the phenyl groups would influence the magnetic environment of these protons, leading to different resonance frequencies.

Without experimental data, specific chemical shifts for the protons and carbons of the different isomers of this compound cannot be provided.

Analysis of Chemical Shifts and Coupling Constants for Conformational Insights

The precise values of proton chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the molecule's conformation. nih.govmodgraph.co.uk The 1,2-oxathiolane (B15487274) ring is not planar and can adopt various conformations, such as an envelope or twisted form. nih.govmdpi.com

Chemical Shifts: The spatial arrangement of the phenyl groups and the sulfoxide (B87167) oxygen (axial vs. equatorial) would significantly impact the chemical shifts of the ring protons due to anisotropic effects.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the ring is dependent on the dihedral angle between them, as described by the Karplus equation. modgraph.co.uk Analysis of these couplings would allow for the determination of the preferred ring conformation in solution. nih.gov

A detailed conformational analysis requires the acquisition and interpretation of specific NMR data, which is currently unavailable for this compound.

X-ray Diffraction Crystallography

X-ray crystallography provides unambiguous information about the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Determination of Molecular and Crystal Structures

A single-crystal X-ray diffraction study of this compound would yield a definitive molecular structure. This analysis would provide:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Ring Conformation: The exact puckering and conformation of the 1,2-oxathiolane ring in the solid state. mdpi.commdpi.com

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-π stacking. nih.gov

No crystallographic data has been published for this specific compound, so details regarding its crystal structure cannot be presented.

Confirmation of Stereochemical Assignments

X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules. For this compound, this technique would unequivocally establish:

Relative Stereochemistry: Whether the phenyl groups at positions 3 and 5 are on the same side (cis) or opposite sides (trans) of the ring.

Sulfoxide Stereochemistry: The orientation (axial or equatorial) of the oxygen atom attached to the sulfur.

This information is crucial for confirming the identity of any separated isomers. In the absence of an X-ray crystal structure, these stereochemical features remain undetermined.

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecule's structure.

For this compound, mass spectrometry would determine its exact molecular weight, confirming its chemical formula. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and various fragment ions. Expected fragmentation pathways could include the loss of SO₂, cleavage of the oxathiolane ring, and fragmentation of the phenyl groups. However, without experimental data, a specific fragmentation table or mass spectrum cannot be generated.

Electron Impact Mass Spectrometry for Fragmentation Pathways

Electron Impact (EI) mass spectrometry is a powerful technique used to determine the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. orgchemboulder.com When this compound is subjected to EI, the molecule loses an electron to form a molecular radical ion (M+•). This high-energy species then undergoes a series of fragmentation reactions, providing a unique mass spectrum.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments, with pathways that produce stable cations and radicals being the most favored. orgchemboulder.com For this compound, the fragmentation is expected to be initiated at the weakest bonds or near the heteroatoms, which have lone pair electrons that are easily ionized. ruc.dk

Key expected fragmentation pathways include:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sultones (cyclic sulfonate esters) and a plausible pathway for sultines (cyclic sulfinic esters) involves the elimination of a stable neutral molecule like SO₂ (64 Da) or SO (48 Da). This would lead to a significant peak at m/z corresponding to the [M - SO₂]+• or [M - SO]+• fragment.

Ring Cleavage: The 1,2-oxathiolane ring can undergo cleavage at various points. A common pathway involves the breaking of the C-C, C-O, C-S, or S-O bonds within the heterocyclic ring.

Formation of Styrene (B11656) and Phenyl Radicals: Cleavage can lead to the formation of ions corresponding to styrene (C₈H₈, m/z 104) or a phenyl radical (C₆H₅, m/z 77), which are characteristic fragments for phenyl-substituted compounds. libretexts.org Strong molecular ion peaks are typical for aromatic compounds due to their stable structure. libretexts.org

Tropylium (B1234903) Ion: The benzyl (B1604629) fragment can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Notes
258 [C₁₅H₁₄O₂S]⁺• Molecular Ion (M⁺•)
210 [M - SO]⁺• Loss of sulfur monoxide
194 [M - SO₂]⁺• Loss of sulfur dioxide
180 [C₁₄H₁₂]⁺• Biphenylethylene radical cation, following loss of SO₂
105 [C₇H₅O]⁺ Benzoyl cation
104 [C₈H₈]⁺• Styrene radical cation
91 [C₇H₇]⁺ Tropylium ion
77 [C₆H₅]⁺ Phenyl cation

Investigation of Precursor Ion Isomerization Reactions

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to gain further structural information. shimadzu.com Precursor ion isomerization refers to the rearrangement of the ion's structure after its formation in the ion source but before it undergoes fragmentation. orgchemboulder.com Such skeletal rearrangements can complicate spectral interpretation because the resulting fragment ions may not directly correspond to the structure of the original neutral molecule. orgchemboulder.com

For a molecule like this compound, isomerization of the molecular ion could occur through ring-opening mechanisms. The initial radical cation might undergo cleavage of the relatively weak S-O or C-S bonds, leading to a linear, open-chain isomer. This isomer could then rearrange further before fragmenting.

Investigating these isomerizations typically involves advanced MS techniques, such as collision-induced dissociation (CID) at various energies or two-dimensional mass spectrometry (2D MS). shimadzu.comnih.gov By carefully analyzing how fragmentation patterns change with collision energy, it is possible to infer the presence of different precursor ion structures. While specific studies on the precursor ion isomerization of this compound are not detailed in the available literature, the potential for such rearrangements is an important consideration in the detailed structural elucidation of this and related heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org Different covalent bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz The resulting IR spectrum provides a unique "fingerprint" of the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the sulfinyl group (S=O), the phenyl groups, and the saturated heterocyclic ring.

Key expected absorption bands include:

S=O Stretching: Cyclic sulfinates (sultines) typically exhibit a strong absorption band for the S=O stretching vibration. This band is generally found in the region of 1100-1140 cm⁻¹.

Aromatic C-H Stretching: The C-H bonds on the two phenyl rings will produce absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). pressbooks.pub

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to several characteristic bands in the 1400-1600 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the CH and CH₂ groups in the oxathiolane ring will absorb below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ range. pressbooks.pub

C-O Stretching: The C-O single bond stretch is expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings are expected in the 675-900 cm⁻¹ range, which can provide information about the substitution pattern. vscht.cz

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3000 - 3100 C-H Stretch Aromatic (Phenyl) Medium to Weak
2850 - 2960 C-H Stretch Aliphatic (CH, CH₂) Medium
1400 - 1600 C=C Stretch Aromatic Ring Medium to Weak
1100 - 1140 S=O Stretch Sulfinate (Sultine) Strong
1000 - 1300 C-O Stretch C-O Single Bond Medium
675 - 900 C-H Bend Aromatic (Out-of-plane) Strong

Synthesis and Reactivity of Derivatives and Analogues of 3,5 Diphenyl 1,2 Oxathiolane 2 Oxide

Diaryl-Substituted 1,2-Oxathiolane (B15487274) 2-Oxides

Diaryl-substituted 1,2-oxathiolane 2-oxides, or γ-sultines, are five-membered cyclic sulfinate esters. The synthesis and reactivity of these compounds are influenced by the nature and position of the substituents on the aryl rings.

One notable reaction of 3,5-diaryl-1,2-oxathiolane-2-oxides involves their interaction with phosphorus trichloride (B1173362) (PCl₃). Research has shown that when γ-sultines with methoxy-substituted aryl groups react with PCl₃, they yield dichloroanhydrides. Phosphorus trichloride is a highly reactive compound that readily undergoes nucleophilic substitution and acts as a Lewis acid. wikipedia.orgpatsnap.com It reacts vigorously with water to form phosphorous acid and hydrochloric acid and is used to convert alcohols to alkyl chlorides. wikipedia.orgpatsnap.com The reaction with the diaryl-substituted γ-sultines demonstrates a specific mode of reactivity, leading to ring opening and formation of a new phosphorus-containing compound. This transformation highlights the susceptibility of the S-O bond in the sultine ring to electrophilic attack.

Reactant ClassReagentProduct TypeKey Observation
3,5-Diaryl-1,2-oxathiolane-2-oxides (γ-Sultines)Phosphorus Trichloride (PCl₃)DichloroanhydridesDemonstrates electrophilic cleavage of the S-O bond in the sultine ring.

Related Cyclic Sulfinate Esters with Varying Ring Sizes

The chemistry of 1,2-oxathiolane 2-oxides is part of the broader family of sultones, which are cyclic esters of hydroxysulfonic acids. nih.gov The reactivity and stability of these compounds vary significantly with ring size. Six-membered cyclic sulfinates, known as δ-sultones or 1,2-oxathiine 2,2-dioxides, have been more extensively studied. chim.ithud.ac.uk

The synthesis of δ-sultones can be achieved through various modern synthetic strategies. chim.ithud.ac.uk Early methods often relied on the distillation of halosulfonic or hydroxysulfonic acids. nih.gov More contemporary approaches include:

Sulfonation of Alkenes : The reaction of alkenes with sulfur trioxide (SO₃) can lead to the formation of sultones. nih.gov

Transition Metal Catalysis : Rhodium-catalyzed C-H insertion reactions of sulfonate ester derivatives provide a general method for assembling δ-sultones. nih.govresearchgate.net This method shows a strong preference for 1,6-insertion, leading to the six-membered ring. researchgate.net Palladium-catalyzed intramolecular coupling of sulfonic acid esters has also been successfully applied. nih.gov

Cycloaddition/Annulation Reactions : N-heterocyclic carbene (NHC)-catalyzed [3+3] annulations of α,β-unsaturated sulfonyl fluorides have been developed to produce δ-sultones. nih.gov

Photoredox Catalysis : Trifluoromethylated δ-sultones can be synthesized from alkenols using photoredox catalysis, highlighting a modern and efficient approach. nih.gov

The reactivity of these larger ring systems is also diverse. For instance, 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, a class of benzo-fused δ-sultones, are typically synthesized via the cyclization of salicylic (B10762653) acid derivatives. researchgate.netnuph.edu.ua These compounds undergo transformations at various reactive sites, including the carbonyl group, the active methylene (B1212753) group, and the SO₂–O bond, and the oxathiine ring is known to be prone to recyclizations. researchgate.netnuph.edu.ua

1,3-Oxathiolane (B1218472) Derivatives and their Oxidized Forms (Sulfoxides, Sulfones)

Isomeric to the 1,2-oxathiolane system, 1,3-oxathiolanes are another significant class of sulfur-containing heterocycles. These compounds, particularly their nucleoside analogue derivatives, have garnered substantial attention for their therapeutic potential, such as in antiviral drugs Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC). nih.govnih.gov

The construction of the 1,3-oxathiolane ring is a key focus and is often achieved through the reaction of an oxygen-containing substrate (like an aldehyde or acetal) with a sulfur source (such as a thiol). nih.gov Numerous strategies have been developed to synthesize these precursors, including:

Condensation Reactions : Cyclocondensation of glyoxylates with mercaptoacetaldehyde (B1617137) derivatives is a common approach. nih.gov

Pummerer Rearrangement : This reaction can be employed in multi-step sequences to generate key α-acetoxy sulfide (B99878) intermediates that cyclize to form the 1,3-oxathiolane ring. nih.gov

From Acyclic Precursors : A novel route utilizes sulfenyl chloride chemistry, starting from commodity chemicals like chloroacetic acid and vinyl acetate, to construct the oxathiolane framework. nih.govacs.orgchemrxiv.org

From Oxiranes : Functionalized 1,3-oxathiolane-2-thiones can be efficiently synthesized from the reaction of oxiranes with carbon disulfide, promoted by a methoxide (B1231860) ion. organic-chemistry.org

The sulfur atom in the 1,3-oxathiolane ring can be oxidized to form the corresponding sulfoxides and sulfones, which modifies the chemical and physical properties of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation. Controllable oxidation can be achieved using various reagents; for example, N-fluorobenzenesulfonimide (NFSI) has been used for the selective oxidation of sulfides to either sulfoxides or sulfones simply by varying the reagent loading. rsc.org In the context of heterocyclic systems, the oxidation of 2,5-dihydrothiophene (B159602) 1,1-dioxide (a sulfone) with ozone, followed by reductive quenching, yields 1,4-oxathiane (B103149) 4,4-dioxides, demonstrating a ring transformation that produces a six-membered sulfone. mdpi.com

Derivative ClassGeneral Synthetic ApproachKey Intermediates/ReagentsSignificance
1,3-Oxathiolane NucleosidesCondensation/CyclizationGlyoxylates, MercaptoacetaldehydeCore structures for antiviral drugs (e.g., 3TC, FTC). nih.gov
1,3-Oxathiolane PrecursorsSulfenyl Chloride ChemistryThioglycolic acid, Vinyl acetate, SO₂Cl₂Route from low-cost starting materials. nih.gov
1,3-Oxathiolane-2-thionesOxirane Ring OpeningOxiranes, Carbon Disulfide, NaH/MethanolEfficient synthesis of functionalized derivatives. organic-chemistry.org
Oxidized Forms (Sulfoxides/Sulfones)Sulfide OxidationOxidizing agents (e.g., NFSI, m-CPBA)Modulation of electronic and steric properties. nih.govrsc.org

Functionalized 1,2-Oxathiolanes via Cycloaddition Reactions

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems with a high degree of stereocontrol. beilstein-journals.org The formation of 1,2-oxathiolanes and their derivatives via such pathways is an area of synthetic interest. While the direct [3+2] cycloaddition to form the 1,2-oxathiolane 2-oxide ring is less common, related cycloadditions involving sulfur-containing species are well-documented.

For instance, sulfenes (R₂C=SO₂) and sulfines (R₂C=S=O), which are sulfur analogues of ketenes and sulfur dioxide, respectively, can act as dienophiles in [4+2] cycloaddition reactions. scirp.orgresearchgate.net

Sulfene Cycloadditions : Sulfenes, generated in situ from methanesulfonyl chloride and a base, can react with 1-azadienes in a highly regioselective [4+2] cycloaddition to form six-membered thiazine-dioxide derivatives. scirp.org

Sulfine Cycloadditions : Sulfines, such as fluorenethione S-oxide, undergo [2+4] cycloadditions with azoalkenes to yield 2H-1,2,3-thiadiazine 1-oxides. rsc.org The cycloaddition of sulfines with 1,3-dienes also leads to six-membered ring sulfoxides. researchgate.net

While these examples lead to six-membered rings, the principles of cycloaddition can be applied to the synthesis of five-membered rings. The [3+2] cycloaddition is a classic method for forming five-membered heterocycles. beilstein-journals.orguchicago.edu For example, a novel process for generating 1,3-oxathiolan-5-ones involves the [3+2] cycloaddition of thioketones with acetylenedicarboxylic acid. researchgate.net Although this forms the isomeric 1,3-oxathiolane ring, it demonstrates the potential of cycloaddition strategies in synthesizing related sulfur heterocycles. The theoretical exploration of [3+2] cycloaddition reactions between propanethial S-oxide and nitroalkenes further underscores the mechanistic interest in these transformations for creating five-membered sulfur-containing rings. researchgate.net

Emerging Research Directions and Potential Applications in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

While specific documented applications of 3,5-diphenyl-1,2-oxathiolane 2-oxide as a synthetic intermediate are not extensively reported in the reviewed scientific literature, the broader class of oxathiolane heterocycles serves as crucial building blocks in advanced organic synthesis. The oxathiolane framework is a key structural motif in several pharmaceutically important molecules.

Notably, oxathiolane intermediates are central to the synthesis of significant antiviral nucleoside analogues such as lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are essential components in HIV therapy. nih.gov The synthesis of these drugs often involves the construction of a specifically substituted oxathiolane ring, which is later coupled with a nucleobase. nih.gov Methodologies have been developed using readily available, low-cost starting materials like chloroacetic acid, vinyl acetate, and sodium thiosulfate (B1220275) to construct the oxathiolane core, highlighting the industrial relevance of this heterocyclic system. nih.gov

Furthermore, synthetic strategies have been devised to produce various 1,3-oxathiolane (B1218472) derivatives. For instance, the reaction of oxiranes with carbon disulfide, promoted by a catalytic amount of sodium hydride and methanol, provides an efficient route to 1,3-oxathiolane-2-thiones in high yields. organic-chemistry.orgresearchgate.net Such methods offer straightforward access to functionalized five-membered sulfur-containing heterocycles, which are valuable for further synthetic transformations in pharmaceutical and materials science research. organic-chemistry.org The development of synthetic routes to access enantiomerically pure oxathiolane precursors is also an area of significant research, often employing chiral starting materials or enzymatic resolution. nih.gov

Theoretical Investigations into Molecular Recognition and Binding Affinities with Model Biological Targets

Direct theoretical investigations into the molecular recognition and binding affinities of this compound with specific biological targets are not widely available in current literature. However, the general class of sulfur-containing heterocycles is of immense interest in medicinal chemistry, making them prime candidates for such theoretical studies. The presence of the sulfur atom and the stereochemistry of the ring can significantly influence molecular interactions.

Computational methods have been effectively used to study the structure and stereochemistry of related heterocycles. For example, the conformations of various substituted 3-oxo-1,3-oxathiolane derivatives have been analyzed using a combination of NMR spectroscopy and molecular modeling. nih.gov These studies revealed that the compounds typically adopt a half-chair conformation, and the presence of substituents can create a conformational equilibrium between different forms. nih.gov Such computational insights are fundamental for understanding how these molecules might present themselves to a biological receptor.

Additionally, the precise three-dimensional structure of sulfur-containing heterocycles can be determined by methods like X-ray crystallography. The crystal structure of benzo[d] asianpubs.orgtandfonline.comnih.govoxadithiole 2-oxide, a related sulfur heterocycle, was determined, showing an envelope conformation for the heterocyclic ring with the S=O oxygen in an axial position. mdpi.com This type of empirical data is invaluable for validating and refining computational models used to predict binding affinities and molecular recognition patterns with biological targets like enzymes and proteins.

Exploration of Catalytic Principles in Reactions Involving Related Sulfur Heterocycles

The synthesis of sulfur heterocycles is a dynamic area of research where the exploration of catalytic principles plays a central role. Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed to facilitate the efficient construction of these valuable compounds. asianpubs.orgtandfonline.comnih.gov

Metal-catalyzed reactions are widely employed for forming the critical carbon-sulfur bonds needed to construct heterocyclic rings. Copper-catalyzed cross-coupling reactions, for example, are recognized as a powerful and cost-effective strategy for synthesizing a wide array of sulfur-rich heterocycles. asianpubs.orgresearchgate.net Similarly, iron-catalyzed cyclization of readily available substrates has been shown to produce sulfur-containing heterocycles with high efficiency and diastereoselectivity. acs.orgresearchgate.net Other metals like rhodium and palladium are also used in catalytic systems, sometimes in ionic liquids, to promote C-H activation and cyclization pathways. nih.gov

In parallel, the field of organocatalysis has provided metal-free alternatives for the synthesis of sulfur heterocycles. iitg.ac.in Lewis bases, such as dimethylaminopyridine (DMAP), have been shown to catalyze the cyclization of dithioesters and related compounds to form dihydrothiophenes and dihydrothiopyrans. nih.gov This approach demonstrates the utility of thiocarbonyl compounds in Lewis base organocatalysis. nih.gov N-Heterocyclic carbenes (NHCs) represent another class of organocatalysts that are effective in promoting a variety of organic transformations, including the formation of heterocyclic systems. youtube.com These catalytic methods are often characterized by mild reaction conditions and high functional group tolerance.

Catalyst TypeSpecific Catalyst/SystemReaction TypeProduct Heterocycle
Metal Catalysis Copper (Cu) SaltsCross-coupling / C-S Bond FormationThiophenes, Benzothiazoles, etc. asianpubs.orgresearchgate.net
Iron (Fe) SaltsRadical CyclizationSubstituted 1,4-Oxathianes acs.orgresearchgate.net
Rhodium (Rh) / Silver (Ag)C-H Activation / Cyclization1,2-Benzothiazines nih.gov
Organocatalysis Lewis Base (DMAP)CyclizationDihydrothiophenes, Dihydrothiopyrans nih.gov
N-Heterocyclic Carbenes (NHCs)Various TransformationsGeneral Heterocycle Synthesis youtube.com
Isothiourea[4+3] Cycloaddition1,5-Benzothiazepines researchgate.net

Advanced Materials Science Applications for Sulfur-Containing Heterocycles (General Scope)

The incorporation of sulfur atoms into polymeric and molecular structures imparts unique electronic, optical, and mechanical properties, leading to a broad range of applications in advanced materials science. mdpi.comresearchgate.net Sulfur-containing polymers are a prominent class of materials with diverse functionalities. bohrium.com

Polysulfones are high-performance thermoplastics known for their exceptional thermal and chemical stability, mechanical strength, and resistance to hydrolysis. scholasticahq.com These properties make them ideal for fabricating filtration membranes used in reverse osmosis, ultrafiltration, and medical dialysis. scholasticahq.comnih.gov They are also used in demanding applications in the aerospace, automotive, and medical industries, and as a toughening agent for epoxy resins. scholasticahq.comeuroplas.com.vn Functionalized polysulfones can be tailored for specific uses, such as biomedical devices, coatings, and sensors. routledge.comnih.gov

Another significant area is in optical and electronic materials . The high polarizability of the sulfur atom contributes to polymers with a high refractive index, which are sought after for applications in lenses, optical films, and other optical devices. researchgate.netacs.org Polymers containing units like thiophene (B33073) are well-known for their conductive properties and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. acs.org Furthermore, the unique electrochemical properties of sulfur-rich polymers make them promising candidates for cathode materials in high-capacity lithium-sulfur batteries. researchgate.net

Material ClassKey PropertiesRepresentative Applications
Polysulfones High thermal & chemical stability, mechanical strength. scholasticahq.comFiltration membranes (water treatment, dialysis), medical devices, aerospace components. scholasticahq.comnih.goveuroplas.com.vn
Poly(phenylene sulfide) High refractive index, good thermal properties. acs.orgOptical lenses, optical films, electronic devices. acs.org
Polythiophenes Electrical conductivity, electrochromism. acs.orgOrganic electronics (OLEDs, transistors), sensors. acs.org
Sulfur-rich Polymers High electrochemical capacity, adhesion to metals. researchgate.netCathode materials for Li-S batteries, remediation of heavy metal ions. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 3,5-diphenyl-1,2-oxathiolane 2-oxide, and what factors influence reaction yields?

The compound is synthesized via base-catalyzed rearrangements of thietane dioxides. For example:

  • cis-2,4-Diphenylthietane 1,1-dioxide reacts with tert-butoxymagnesium bromide in ether at 35°C to yield cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide (70% yield).
  • trans-2,4-Diphenylthietane 1,1-dioxide under similar conditions produces trans-3,5-diphenyl-1,2-oxathiolane (2,3)-cis-2-oxide (41% yield) . Key factors : Stereochemistry of the starting material, reaction temperature, and base strength. Lower yields for trans isomers may arise from steric hindrance or competing side reactions .
Starting Material Product Yield Conditions
cis-Thietane dioxidecis-Oxathiolane70%tert-Butoxymagnesium bromide, ether, 35°C
trans-Thietane dioxidetrans-Oxathiolane41%Same as above

Q. How is the configuration of this compound determined experimentally?

  • NMR Spectroscopy : Coupling constants and splitting patterns distinguish cis/trans configurations. For example, cis isomers show distinct coupling between protons on C3 and C5 due to spatial proximity .
  • IR Spectroscopy : Sulfinate functional groups exhibit characteristic bands (e.g., 1149 cm⁻¹ for cis and 1138 cm⁻¹ for trans isomers) .
  • Mass Spectrometry : Base peaks correspond to M − SO₂ , confirming sulfinate fragmentation .

Q. What solvents and reaction conditions are optimal for handling this compound?

  • Solubility : The compound is soluble in ether and polar aprotic solvents like dimethylformamide (DMF). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the sulfinate group .
  • Stability : Store at low temperatures (<0°C) to minimize decomposition. Base-catalyzed reactions require anhydrous conditions to avoid side reactions with moisture .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecificity of thietane dioxide rearrangements to oxathiolane derivatives?

The reaction proceeds via an ionic mechanism involving nucleophilic attack by the base on the sulfur atom, leading to ring expansion. Stereospecificity arises from the retention of configuration during the rearrangement:

  • cis-Thietane dioxide retains its stereochemistry, forming cis-oxathiolane.
  • trans-Thietane dioxide generates trans-oxathiolane due to conformational constraints in the transition state . Computational modeling (e.g., DFT studies) could further elucidate transition-state geometries and steric effects.

Q. How can contradictions in reported yields for trans-oxathiolane synthesis be resolved?

The lower yield (41%) for trans-oxathiolane compared to cis (70%) may stem from:

  • Competing pathways : Trans intermediates might undergo side reactions, such as cyclopropane sulfinic acid formation .
  • Purification challenges : Trans isomers may co-elute with byproducts during chromatography, requiring advanced techniques like preparative HPLC . Methodological recommendation : Optimize reaction time and temperature, and use high-purity starting materials to minimize impurities.

Q. What strategies are effective for analyzing oxidative stability and decomposition pathways of this compound?

  • Oxidative Stability : Expose the compound to O₂ or peroxides and monitor degradation via LC-MS. Related cyclopropane sulfinic acids decompose into disulfides under oxidative conditions, suggesting analogous pathways for oxathiolanes .
  • Thermal Stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures. Pyrolysis-GC/MS may reveal volatile byproducts like SO₂ or phenyl radicals .

Q. How can computational chemistry aid in predicting reaction outcomes for derivatives of this compound?

  • DFT Calculations : Model transition states to predict stereochemical outcomes for new substituents.
  • Molecular Dynamics : Simulate solvent effects on reaction rates and selectivity.
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if the compound has hypothesized bioactivity .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques to maintain anhydrous conditions and prevent hydrolysis.
  • Data Analysis : Employ 2D NMR (COSY, NOESY) for unambiguous stereochemical assignments.
  • Contradiction Resolution : Replicate experiments with isotopically labeled substrates (e.g., deuterated phenyl groups) to track reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.